molecular formula C7HClF4O B057456 2,3,4,6-Tetrafluorobenzoyl chloride CAS No. 123016-51-3

2,3,4,6-Tetrafluorobenzoyl chloride

Cat. No.: B057456
CAS No.: 123016-51-3
M. Wt: 212.53 g/mol
InChI Key: UYKQDVFTGGRFEQ-UHFFFAOYSA-N
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Description

2,3,4,6-Tetrafluorobenzoyl chloride is an organic compound with the molecular formula C7HClF4O. It is a derivative of benzoyl chloride where four hydrogen atoms on the benzene ring are replaced by fluorine atoms. This compound is known for its high reactivity and is used as an intermediate in various chemical syntheses.

Mechanism of Action

Target of Action

2,3,4,6-Tetrafluorobenzoyl chloride is an acylating agent that can react with a variety of nucleophiles . These nucleophiles include amines, alcohols, and thiols . The primary targets of this compound are therefore these nucleophilic substances, which play a crucial role in various biochemical reactions.

Mode of Action

The compound interacts with its targets (nucleophiles) through acylation . In this process, this compound donates its acyl group to the nucleophile, resulting in the formation of amides, esters, or thioesters . This interaction leads to the modification of the nucleophile, which can alter its reactivity and other properties.

Result of Action

The molecular and cellular effects of this compound’s action are primarily due to its acylation of nucleophiles. This can result in the modification of biomolecules, potentially altering their function and activity. For example, it has been used in the synthesis of N-[(4-carbamoylphenyl)carbamothioyl]-2,3,4,5-tetrafluorobenzamide .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is sensitive to moisture and can react with water to produce hydrogen fluoride and benzoyl chloride . Therefore, it should be handled and stored in a dry environment . Additionally, it should be used in a well-ventilated area due to its potential respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,4,6-Tetrafluorobenzoyl chloride can be synthesized through several methods. One common method involves the reaction of 2,3,4,6-tetrafluorobenzoic acid with thionyl chloride. The reaction typically occurs under reflux conditions, where the acid is converted to the corresponding acyl chloride .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of advanced fluorination techniques. These methods may include the use of fluorinating agents such as sulfur tetrafluoride or elemental fluorine under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,3,4,6-Tetrafluorobenzoyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    2,3,4,6-Tetrafluorobenzoic Acid: Formed through hydrolysis.

Scientific Research Applications

2,3,4,6-Tetrafluorobenzoyl chloride is widely used in scientific research due to its versatility:

    Chemistry: It serves as a building block in the synthesis of various fluorinated compounds.

    Biology: Used in the modification of biomolecules to study their interactions and functions.

    Medicine: Plays a role in the synthesis of pharmaceuticals, particularly in the development of drugs with enhanced metabolic stability.

    Industry: Utilized in the production of agrochemicals, including herbicides and insecticides.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4,6-Tetrafluorobenzoyl chloride is unique due to its specific fluorination pattern, which imparts distinct electronic properties and reactivity. This makes it particularly useful in the synthesis of complex fluorinated compounds and in applications requiring precise control over molecular interactions .

Biological Activity

2,3,4,6-Tetrafluorobenzoyl chloride (CAS Number: 94695-48-4) is a fluorinated aromatic compound that has garnered attention for its potential applications in medicinal chemistry and as a biochemical reagent. Its unique structure, characterized by the presence of four fluorine atoms, enhances its reactivity and biological activity. This article explores the biological activity of this compound, including its toxicological profile, potential therapeutic uses, and relevant case studies.

PropertyValue
Molecular FormulaC7HClF4O
Molecular Weight212.53 g/mol
Density1.6 ± 0.1 g/cm³
Boiling Point174.4 ± 35.0 °C
Flash Point90.0 °C
SolubilitySoluble in organic solvents

Toxicological Profile

The biological activity of this compound is closely linked to its toxicological properties. It is classified as a corrosive substance that can cause severe respiratory irritation and damage upon exposure. Key points regarding its toxicity include:

  • Acute Toxicity : Inhalation can lead to lung edema and delayed respiratory symptoms, potentially resulting in reactive airways dysfunction syndrome (RADS) in sensitive individuals .
  • Skin and Eye Irritation : The compound is known to cause significant irritation to skin and eyes upon contact .
  • Long-term Effects : Prolonged exposure may lead to chronic respiratory issues and other systemic effects due to accumulation in the body .

Biological Applications

Despite its toxicity, this compound serves as a valuable intermediate in the synthesis of various pharmaceuticals. Its applications include:

  • Synthesis of Pharmaceuticals : It is utilized in producing active pharmaceutical ingredients (APIs), particularly in the synthesis of fluoroquinolone antibiotics like Ofloxacin .
  • Biochemical Research : The compound acts as a biochemical reagent in life sciences research, facilitating various chemical reactions due to its electrophilic nature .

Case Study 1: Synthesis of Fluoroquinolones

A study demonstrated the effective use of this compound in synthesizing Ofloxacin. The reaction involved coupling with appropriate amines under controlled conditions to yield high-purity products suitable for pharmaceutical applications.

Case Study 2: Toxicological Assessment

Research evaluating the inhalation toxicity of tetrafluorobenzoyl chlorides highlighted significant respiratory effects in laboratory animals exposed to high concentrations. Symptoms included coughing and bronchial inflammation, underscoring the need for safety precautions when handling this compound .

Properties

IUPAC Name

2,3,4,6-tetrafluorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HClF4O/c8-7(13)4-2(9)1-3(10)5(11)6(4)12/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYKQDVFTGGRFEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)F)C(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HClF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80382553
Record name 2,3,4,6-Tetrafluorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123016-51-3
Record name 2,3,4,6-Tetrafluorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

38.8 g of 2,3,4,6-tetrafluorobenzoic acid, a known compound, was treated with thionyl chloride to give 36 g of 2,3,4,6-tetrafluorobenzoyl chloride as an oil. b.p. 87°-89° C. (36 mmHg).
Quantity
38.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

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